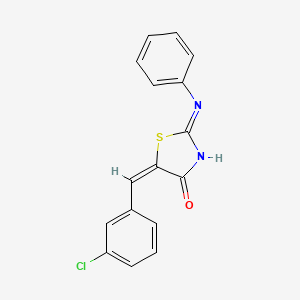![molecular formula C13H12BrIN4OS B6091713 N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodophenyl)thiourea](/img/structure/B6091713.png)
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, and a phenyl ring substituted with iodine. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Thiourea Moiety: The pyrazole derivative is then reacted with 4-iodophenyl isothiocyanate to form the desired thiourea compound. This reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production of N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The thiourea moiety can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, such as sulfoxides, sulfones, or reduced thioureas.
Condensation Reactions: Products include imines, thioamides, and other related compounds.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea
- N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-fluorophenyl)thiourea
- N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-methylphenyl)thiourea
Uniqueness
N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea is unique due to the presence of both bromine and iodine substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-bromo-N-[(4-iodophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrIN4OS/c1-7-10(14)11(19(2)18-7)12(20)17-13(21)16-9-5-3-8(15)4-6-9/h3-6H,1-2H3,(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOOUJAUFIYTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC(=S)NC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrIN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-ethoxyphenyl)diazenyl]-2-hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B6091647.png)
![4-[(3,4-Difluorophenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B6091651.png)
![N-benzyl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B6091657.png)
![4-(4-{[2-(3-CHLOROPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID](/img/structure/B6091659.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(4-fluorophenyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6091672.png)
![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6091678.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6091687.png)
![(1S,4S)-2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6091690.png)
![1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(2-NITROPHENYL)ETHAN-1-ONE](/img/structure/B6091698.png)
![3-fluoro-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6091705.png)
![3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B6091714.png)
![5-(2-fluorophenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6091720.png)
![4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B6091730.png)
